![molecular formula C20H25N3O3S2 B2974381 4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide CAS No. 2034467-48-4](/img/structure/B2974381.png)
4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied for their potential as inhibitors of certain kinases . These compounds are of interest due to their potential role in preventing the deactivation of a tumor suppressor protein (PTEN) .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has been achieved through various methods. One such method involves the reaction of 2-bromodimedone with cyanothioacetamide .Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using techniques such as pharmacophore mapping and molecular docking . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in their activity .Chemical Reactions Analysis
The reactivity of these compounds towards certain chemical reagents has been observed to produce different heterocyclic derivatives .Scientific Research Applications
DNA Gyrase B Inhibitors
The compound has been studied for its potential as an inhibitor of bacterial DNA gyrase B (GyrB), which is essential for bacterial DNA replication. Theoretical-experimental studies have been conducted to understand the molecular interactions that stabilize the molecular complexes formed by derivatives of this compound .
Casein Kinase 2 and GSK3β Inhibition
Another application involves the inhibition of Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These enzymes are responsible for the phosphorylation and subsequent deactivation of a tumor suppressor protein (PTEN), which plays a role in cancer development. Derivatives of the compound have been synthesized and evaluated for their ability to inhibit these enzymes .
Antimalarial Agents
A series of chalcones, which include derivatives of the compound, have been synthesized and evaluated for their antimalarial efficacy against a chloroquine-susceptible strain of Plasmodium berghei. The study also aimed to uncover the mechanism of action of these synthesized hybrid molecules .
Future Directions
properties
IUPAC Name |
4-benzylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-19-21-17-8-4-5-9-18(17)27-19)23-12-10-16(11-13-23)28(25,26)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYYCDJEYTVEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide |
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